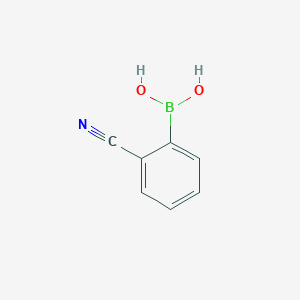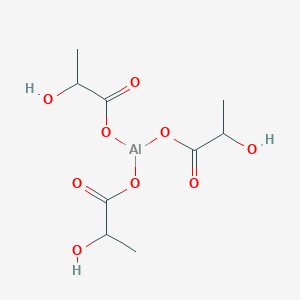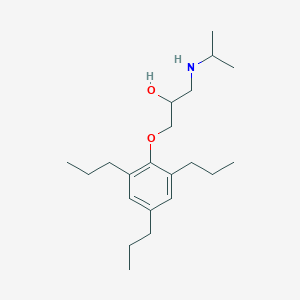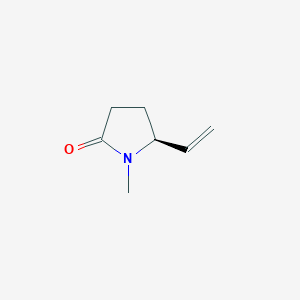
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one, also known as N-Vinyl-2-pyrrolidone (NVP), is a colorless liquid that is widely used in various scientific research applications. It is a monomer that is used in the production of polymers and copolymers, and it has a wide range of applications in the fields of pharmaceuticals, cosmetics, and industrial processes. In
Mechanism Of Action
The mechanism of action of NVP is not fully understood, but it is believed to act as a cross-linking agent in the formation of polymers. It has also been shown to have antiviral and antibacterial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical And Physiological Effects
NVP has been shown to have low toxicity and is generally considered safe for use in scientific research. It is rapidly metabolized in the body and is excreted primarily in the urine. Studies have shown that NVP-based polymers have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using NVP in lab experiments is its versatility. It can be used as a monomer in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have also been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. However, one of the limitations of using NVP in lab experiments is its potential toxicity. While it is generally considered safe for use in scientific research, it is important to handle NVP with care and to follow proper safety protocols.
Future Directions
There are many future directions for the use of NVP in scientific research. One area of interest is the development of NVP-based polymers for use in drug delivery systems. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in targeted drug delivery. Another area of interest is the use of NVP in tissue engineering. NVP-based polymers have been shown to support cell growth and differentiation, making them ideal for use in the development of tissue-engineered constructs. Finally, there is also interest in the use of NVP in the development of new coatings and adhesives for industrial applications.
Conclusion:
In conclusion, NVP is a versatile monomer that has a wide range of scientific research applications. It is commonly used in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. While there are some limitations to using NVP in lab experiments, its potential for use in drug delivery, tissue engineering, and industrial applications make it an exciting area of research for the future.
Synthesis Methods
NVP can be synthesized through the reaction of 2-pyrrolidone with acetylene or vinyl acetate. The reaction is typically catalyzed by a palladium or copper catalyst, and it can be carried out under mild conditions. The resulting product is a colorless liquid with a boiling point of 202°C.
Scientific Research Applications
NVP has a wide range of scientific research applications. It is commonly used as a monomer in the production of polymers and copolymers, which are used in various applications such as drug delivery, tissue engineering, and coatings. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
properties
CAS RN |
122663-18-7 |
|---|---|
Product Name |
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(5S)-5-ethenyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |
InChI Key |
CAMTXCZONDSTBR-ZCFIWIBFSA-N |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C=C |
SMILES |
CN1C(CCC1=O)C=C |
Canonical SMILES |
CN1C(CCC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



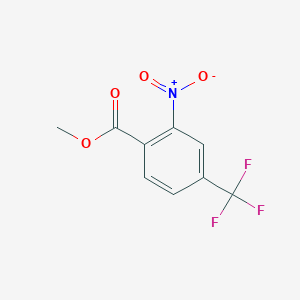
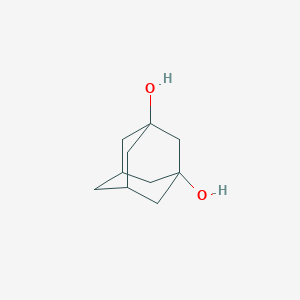
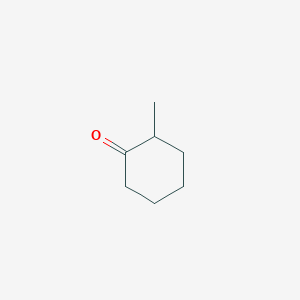
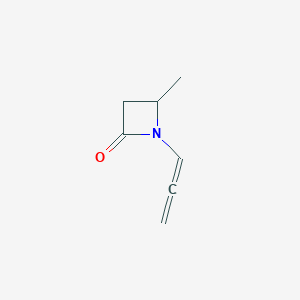
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)
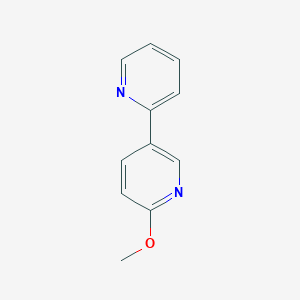
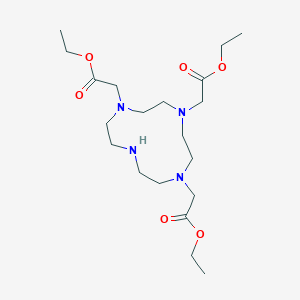
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
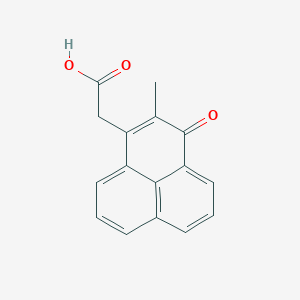
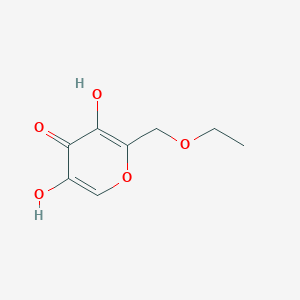
![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
